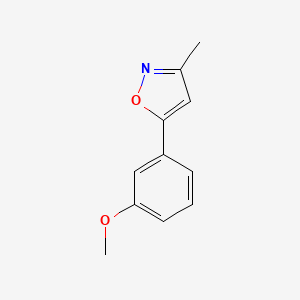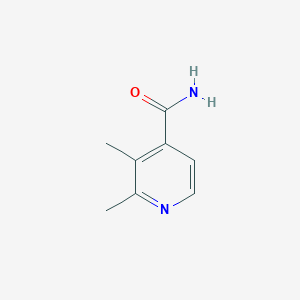
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a dihydroindenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable benzylamine derivative under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . The reaction conditions often include microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the indenyl structure or the benzylamine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the phosphonate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction often involves binding to the active site of the enzyme, thereby blocking substrate access and altering the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl benzylphosphonate: Similar structure but lacks the indenyl moiety.
Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring instead of the indenyl structure.
Uniqueness
Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate is unique due to its specific combination of the indenyl structure and the benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C20H26NO3P |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-benzyl-2-diethoxyphosphoryl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C20H26NO3P/c1-3-23-25(22,24-4-2)20(21-16-17-10-6-5-7-11-17)14-18-12-8-9-13-19(18)15-20/h5-13,21H,3-4,14-16H2,1-2H3 |
InChI-Schlüssel |
AYEHTYXGBJYSKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(CC2=CC=CC=C2C1)NCC3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/no-structure.png)


![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)


![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)

![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)

